

# BS2G Crosslinker: Application Notes and Protocols for Proteomics

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## Compound of Interest

Compound Name: *BS2G Crosslinker disodium*

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This document provides detailed application notes and protocols for the use of Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive, water-soluble, and non-cleavable crosslinker, in proteomics applications. BS2G is a valuable tool for studying protein-protein interactions, protein complex topology, and protein conformation. Its membrane impermeability makes it particularly suitable for probing cell surface protein interactions.

## Introduction to BS2G Crosslinker

BS2G is a chemical crosslinking agent that covalently links proteins that are in close proximity. It possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 7.7 Å spacer arm. These sulfo-NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-termini of proteins, at a pH range of 7-9 to form stable amide bonds.<sup>[1][2][3][4][5]</sup>

The key features of the BS2G crosslinker include:

- Homobifunctional: Contains two identical reactive groups.<sup>[2][3][4][5]</sup>
- Amine-reactive: Targets primary amines (lysine, protein N-termini).<sup>[1][2][3][4][5]</sup>
- Water-soluble: The presence of sulfo groups enhances its solubility in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.<sup>[1][2][3][4][5]</sup>

- Non-cleavable: The spacer arm is resistant to cleavage under standard mass spectrometry conditions.[\[3\]](#)[\[5\]](#)
- Membrane-impermeable: The charged sulfo groups prevent the crosslinker from crossing the cell membrane, making it ideal for studying cell surface protein interactions.[\[3\]](#)[\[5\]](#)

BS2G is often used in conjunction with its deuterated analog, BS2G-d4, for quantitative crosslinking mass spectrometry (XL-MS) studies. The mass difference between the light (d0) and heavy (d4) versions of the crosslinker allows for the relative quantification of protein interactions under different conditions.[\[5\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data for the BS2G crosslinker.

Table 1: Chemical and Physical Properties of BS2G

Property	Value	Reference
Full Chemical Name	Bis(sulfosuccinimidyl) glutarate	<a href="#">[4]</a>
Molecular Weight (d0)	530.35 Da	<a href="#">[4]</a>
Spacer Arm Length	7.7 Å	<a href="#">[4]</a>
Reactive Groups	Sulfo-NHS esters	<a href="#">[3]</a> <a href="#">[5]</a>
Reactivity Target	Primary amines (e.g., Lysine)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Water-soluble	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Cleavability	Non-cleavable	<a href="#">[3]</a> <a href="#">[5]</a>
Membrane Permeability	Impermeable	<a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Mass Modifications in Mass Spectrometry Analysis

Type of Modification	Mass Addition (Da)	Description
Monolink (hydrolyzed)	116.0477	One end of BS2G reacts with a primary amine, and the other end is hydrolyzed.
Monolink (unhydrolyzed)	287.0366	One end of BS2G reacts with a primary amine, and the other sulfo-NHS ester remains intact (less common).
Loop-link	98.0371	Both ends of BS2G react with two different primary amines within the same peptide.
Inter-peptide/Inter-protein Crosslink	98.0371	Both ends of BS2G react with primary amines on two different peptides.

Note: The mass additions are calculated based on the chemical formula of the glutarate spacer arm after the reaction and loss of the sulfo-NHS groups.

## Experimental Protocols

This section provides detailed protocols for common applications of the BS2G crosslinker in proteomics.

### Protocol for Crosslinking of Purified Protein Complexes

This protocol is adapted from a study on the crosslinking of proteasomal complexes.[6]

Materials:

- Purified protein complex (e.g., 1 mg/mL)
- BS2G crosslinker
- Crosslinking buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

- Quenching buffer: 1 M Tris-HCl, pH 7.5
- DMSO (anhydrous)
- Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
- SDS-PAGE reagents and equipment

#### Procedure:

- Buffer Exchange: Dialyze the purified protein complex against the crosslinking buffer overnight at 4°C to remove any amine-containing buffers.
- Prepare BS2G Stock Solution: Immediately before use, dissolve BS2G in anhydrous DMSO to a final concentration of 50 mM.
- Crosslinking Reaction:
  - Bring the protein sample to room temperature.
  - Add the BS2G stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). A typical starting point is a 20 to 50-fold molar excess of crosslinker to protein.
  - Incubate the reaction mixture for 60 minutes at room temperature.
- Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to quench the unreacted BS2G. Incubate for 15 minutes at room temperature.
- Analyze Crosslinking Efficiency: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. A non-crosslinked control should be run in parallel.
- Sample Preparation for Mass Spectrometry: The crosslinked sample is now ready for downstream processing for mass spectrometry analysis, which typically involves reduction, alkylation, and enzymatic digestion.

# Protocol for In-Vivo Crosslinking of Cell Surface Proteins

This protocol is a general guideline for using the membrane-impermeable BS2G to crosslink proteins on the surface of intact cells.

## Materials:

- Adherent or suspension cells
- BS2G crosslinker
- PBS (Phosphate-Buffered Saline, amine-free)
- Quenching buffer: 1 M Tris-HCl, pH 7.5
- Cell lysis buffer (RIPA or similar, amine-free)
- Protease inhibitor cocktail

## Procedure:

- Cell Preparation:
  - For adherent cells, grow cells to 80-90% confluency.
  - For suspension cells, harvest cells and wash twice with ice-cold PBS.
- Crosslinking Reaction:
  - Wash adherent cells twice with ice-cold PBS.
  - Resuspend suspension cells in ice-cold PBS.
  - Add freshly prepared BS2G in PBS to the cells to a final concentration of 1-5 mM.
  - Incubate on ice for 30-60 minutes with gentle agitation.

- **Quench Reaction:** Add quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes on ice.
- **Cell Lysis:**
  - Wash cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.
  - Lyse the cells using an appropriate lysis buffer containing a protease inhibitor cocktail.
- **Protein Analysis:** The cell lysate containing the crosslinked proteins can be analyzed by SDS-PAGE and Western blotting, or further processed for mass spectrometry analysis.

## Protocol for Quantitative Crosslinking using BS2G-d0/d4

This protocol enables the relative quantification of protein-protein interactions between two different states.

### Materials:

- BS2G-d0 and BS2G-d4 crosslinkers
- Protein samples representing two different conditions (e.g., treated vs. untreated)
- All materials listed in Protocol 3.1.

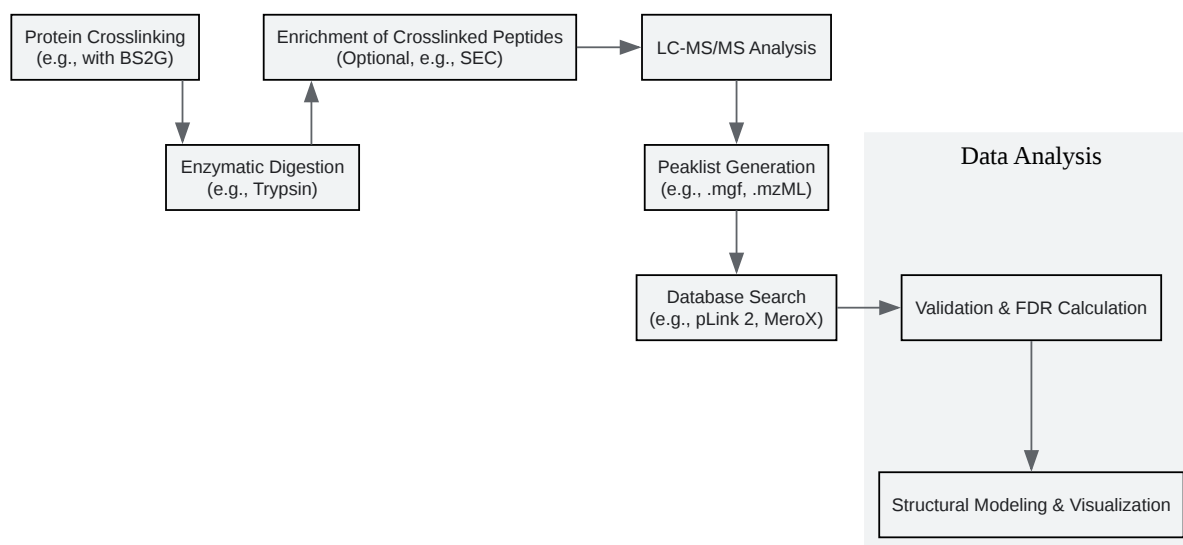
### Procedure:

- **Sample Preparation:** Prepare the two protein samples in parallel, ensuring they are in the same amine-free buffer.
- **Crosslinking:**
  - Crosslink one sample with BS2G-d0 as described in Protocol 3.1.
  - Simultaneously, crosslink the other sample with BS2G-d4 using the same concentration and reaction conditions.
- **Quenching:** Quench both reactions with quenching buffer as described previously.

- **Sample Pooling:** Combine the two crosslinked samples in a 1:1 ratio.
- **Mass Spectrometry Analysis:** Process the pooled sample for mass spectrometry. During data analysis, crosslinked peptide pairs will appear as doublets with a mass difference of 4 Da. The ratio of the peak intensities of the light and heavy forms provides a relative measure of the abundance of that specific interaction in the two conditions.

## Mass Spectrometry Data Analysis Workflow

The analysis of crosslinking mass spectrometry data requires specialized software to identify the crosslinked peptides.



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**Caption:** General workflow for a crosslinking mass spectrometry experiment.

A detailed step-by-step data analysis workflow using pLink 2 is as follows:[1][7]

- **Data Conversion:** Convert the raw mass spectrometry data files to a compatible format (e.g., .mgf or .mzML) using software like ProteoWizard's msConvert.
- **Database Preparation:** Prepare a FASTA database containing the protein sequences of interest. For complex samples, a species-specific proteome database is used.
- **pLink 2 Search:**
  - Launch the pLink 2 software.
  - Create a new task and specify the input spectrum files and the FASTA database.
  - Define the search parameters:
    - **Crosslinker:** Select BS2G from the predefined list or define it manually (mass = 530.35 Da, reactive sites: K, protein N-terminus).
    - **Enzyme:** Specify the protease used for digestion (e.g., Trypsin).
    - **Precursor and Fragment Mass Tolerance:** Set appropriate mass tolerances based on the instrument used.
    - **Modifications:** Define any fixed (e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine) modifications.
- **Results Analysis:**
  - pLink 2 will generate a list of identified crosslinked peptide pairs, along with their scores and false discovery rates (FDR).
  - The results can be visualized to inspect the MS/MS spectra and the fragmentation patterns of the identified crosslinks.
- **Structural Interpretation:** The identified distance constraints can be used to model the 3D structure of proteins and protein complexes or to map interaction interfaces.

## Application Example: TNF Signaling Pathway



Crosslinking mass spectrometry can be employed to elucidate the protein-protein interaction networks of signaling pathways. The Tumor Necrosis Factor (TNF) signaling pathway, which is crucial in inflammation and immunity, involves a cascade of protein interactions.[8][9]



**Caption:** Simplified representation of the TNF-induced NF- $\kappa$ B signaling pathway.

BS2G crosslinking can be used to capture the transient interactions within the TNFR1 signaling complex. For example, after stimulating cells with TNF $\alpha$ , in-vivo crosslinking with BS2G can covalently link TNFR1 to TRADD, TRADD to TRAF2, and other proximal proteins in the complex. Subsequent mass spectrometry analysis would identify these crosslinked proteins, confirming their direct interaction and providing insights into the stoichiometry and topology of the signaling complex.

Disclaimer: The protocols provided here are intended as general guidelines. Researchers should optimize the experimental conditions for their specific proteins of interest and experimental systems.

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